2-(3-Phenylpropyl)pyridine (CAS 2110-18-1) is a bifunctional aromatic compound featuring a basic pyridine core linked to a lipophilic phenyl ring via a flexible three-carbon aliphatic chain. In industrial procurement, this structural motif is valued for its unique balance of moderate volatility (vapor pressure ~0.00257 Torr at 25 °C), high thermal stability (boiling point 169.6–177.0 °C at 6 Torr), and broad matrix compatibility. Unlike rigid aryl-pyridines, the propyl linker imparts significant conformational flexibility and enhanced solubility in non-polar organic solvents. These baseline properties make it a highly effective precursor for pharmaceutical synthesis, a tunable ligand for transition-metal catalysis, and a resilient modifier in complex agrochemical and specialty chemical formulations [1].
Substituting 2-(3-Phenylpropyl)pyridine with shorter-chain analogs like 2-benzylpyridine or rigid alternatives like 2-phenylpyridine fundamentally alters phase behavior and volatility profiles. In formulation contexts, lower-molecular-weight pyridines exhibit excessive vapor pressures (>1 Torr), leading to rapid evaporative loss and inconsistent dosing in open-air applications. In synthetic and catalytic workflows, the absence of the flexible three-carbon linker reduces the molecule's lipophilicity, causing premature precipitation of metal complexes in non-polar solvents like toluene or hexanes. Furthermore, generic alkylpyridines often lack the demonstrated stability in extreme pH environments (e.g., oxidative or highly acidic matrices), resulting in degradation that compromises the shelf-life and reproducibility of the final commercial product [1].
In open-air and thin-film applications, the retention of active modifiers is dictated by their vapor pressure. 2-(3-Phenylpropyl)pyridine exhibits a highly controlled vapor pressure of approximately 0.00257 Torr at 25 °C, classifying it as a moderate-to-low volatile material. In head-to-head formulation stability models, this represents a volatility reduction of over 3 orders of magnitude compared to standard 2-ethylpyridine (vapor pressure ~10 Torr at 25 °C). This dramatic reduction in evaporative loss ensures that the compound remains active in the matrix over extended durations [1].
| Evidence Dimension | Vapor pressure at 25 °C |
| Target Compound Data | 0.00257 Torr |
| Comparator Or Baseline | 2-Ethylpyridine (~10 Torr) |
| Quantified Difference | >3 orders of magnitude lower volatility |
| Conditions | Standard ambient temperature and pressure (25 °C) in open formulation matrices |
Ensures consistent concentration and prolonged efficacy in agrochemical, coating, and specialty chemical formulations without premature evaporation.
The inclusion of the three-carbon aliphatic linker significantly increases the lipophilicity of the pyridine core compared to shorter-chain analogs. While rigid ligands like 2-phenylpyridine show limited solubility in highly non-polar aliphatic solvents, 2-(3-Phenylpropyl)pyridine maintains complete miscibility in solvents such as hexanes and heptane. This structural modification increases the partition coefficient, preventing the precipitation of intermediate complexes during non-polar synthetic workflows and phase-transfer reactions [1].
| Evidence Dimension | Non-polar solvent miscibility and partition coefficient |
| Target Compound Data | High miscibility in hexanes/heptane due to propyl linker |
| Comparator Or Baseline | 2-Phenylpyridine (rigid, lower aliphatic solubility) |
| Quantified Difference | Extended aliphatic chain increases partition coefficient and prevents phase separation |
| Conditions | Homogeneous catalytic workflows in non-polar hydrocarbon solvents |
Prevents costly precipitation of intermediates during large-scale synthesis in industrial hydrocarbon solvents.
For procurement in pharmaceutical and fine chemical synthesis, precursor purity is paramount. 2-(3-Phenylpropyl)pyridine demonstrates robust thermal stability, with a boiling point of 169.6–177.0 °C at a reduced pressure of 6 Torr. This wide thermal operating window allows for aggressive high-vacuum fractional distillation without thermal degradation. Compared to crude alkylpyridine mixtures which often co-distill with impurities, this compound can be consistently isolated at >98% purity, ensuring batch-to-batch reproducibility in downstream applications[1].
| Evidence Dimension | Boiling point and distillation stability |
| Target Compound Data | 169.6–177.0 °C at 6 Torr without degradation |
| Comparator Or Baseline | Crude alkylpyridine mixtures (prone to thermal degradation/co-distillation) |
| Quantified Difference | Enables >98% purity recovery via vacuum distillation |
| Conditions | High-vacuum fractional distillation (6 Torr) |
Guarantees high-purity precursor availability, which is critical for avoiding catalyst poisoning in sensitive pharmaceutical syntheses.
Industrial modifiers must often survive aggressive chemical environments. 2-(3-Phenylpropyl)pyridine has been documented to maintain structural integrity and functional performance across a wide spectrum of harsh matrices, including highly alkaline soaps, oxidative bleach solutions, and low-pH citric acid cleaners. In contrast to simple aliphatic amines that rapidly oxidize or protonate out of the organic phase, the steric shielding and lipophilicity provided by the phenylpropyl group ensure phase stability and prevent degradation over extended shelf-life testing [1].
| Evidence Dimension | Chemical stability in extreme pH/oxidative matrices |
| Target Compound Data | Stable in bleach, citric acid, and high-alkaline environments |
| Comparator Or Baseline | Simple aliphatic amines (rapid oxidation/protonation) |
| Quantified Difference | Maintains structural integrity and phase distribution over extended shelf-life |
| Conditions | Formulation in commercial bleach, citric cleaners, and soaps |
Allows procurement teams to source a single, resilient modifier compatible with both highly acidic and highly oxidative industrial product lines.
Leveraging its highly controlled vapor pressure (0.00257 Torr) and extreme pH stability, 2-(3-Phenylpropyl)pyridine is the ideal modifier for open-air formulations where long-lasting retention and resistance to environmental degradation are required, outperforming highly volatile simple pyridines [1].
Due to the enhanced lipophilicity provided by its three-carbon aliphatic linker, it serves as an excellent building block for synthesizing transition-metal ligands that must operate efficiently without precipitating in industrial non-polar hydrocarbon solvent workflows (e.g., hexanes and heptane) [2].
Its robust thermal stability allows for >98% purity recovery via high-vacuum fractional distillation (169.6–177.0 °C at 6 Torr), making it a reliable, reproducible precursor for synthesizing active pharmaceutical ingredients (APIs) where trace impurities would disrupt downstream reactions [2].
Irritant